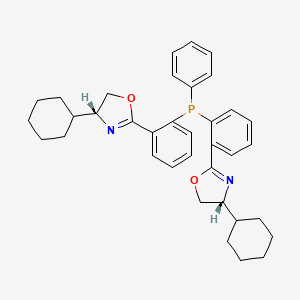
Methyl (R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a Boc-protected amino group, a fluorinated aromatic ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then esterified using methanol and a suitable catalyst like sulfuric acid.
Introduction of the Fluoro and Nitro Groups: The aromatic ring is functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions using reagents like fluorine gas and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Substitution of Fluorine: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as those involving amino acids or aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-(Boc-amino)-3-(4-nitrophenyl)propanoate: Lacks the fluorine atom.
Methyl ®-2-(Boc-amino)-3-(3-fluorophenyl)propanoate: Lacks the nitro group.
Methyl ®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoate: Contains a chlorine atom instead of fluorine.
Uniqueness
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is unique due to the combination of its Boc-protected amino group, fluorinated aromatic ring, and nitro group
Eigenschaften
Molekularformel |
C15H19FN2O6 |
|---|---|
Molekulargewicht |
342.32 g/mol |
IUPAC-Name |
methyl 3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19FN2O6/c1-15(2,3)24-14(20)17-11(13(19)23-4)8-9-5-6-12(18(21)22)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
ZHQYWKSPXFLQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



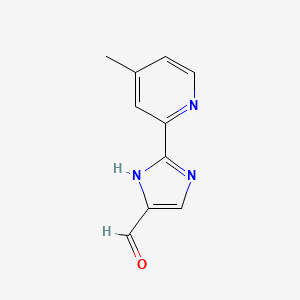
![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)
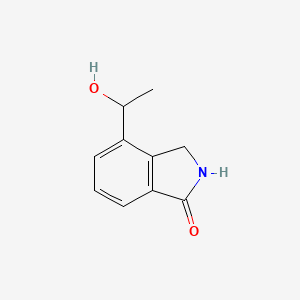
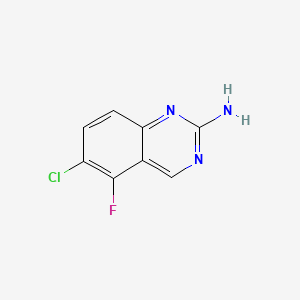
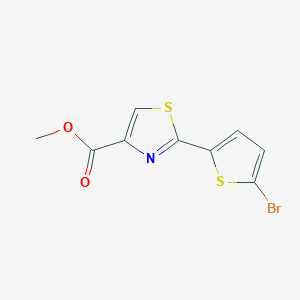
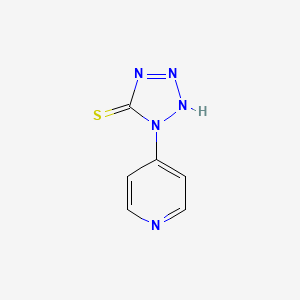

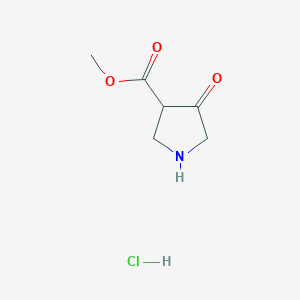
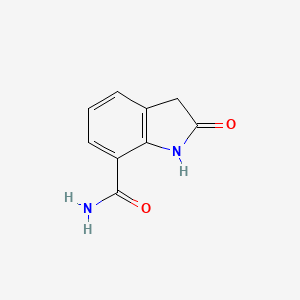

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
